BDP 581/591 NHS ester
Description
Significance of Fluorescent Probes in Modern Biological and Chemical Research Methodologies
Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. This unique property has made them foundational to a vast array of modern biological and chemical research methodologies. lumiprobe.com Their significance lies in their ability to act as highly sensitive and specific reporters, enabling researchers to visualize, track, and quantify molecules and events within complex systems, including living cells. lumiprobe.comabpbio.com
The use of fluorescent probes allows for the non-invasive, real-time monitoring of dynamic processes. ambeed.comnih.gov Researchers can label specific proteins, nucleic acids, lipids, and other biomolecules to study their localization, movement, and interactions within a cell. abpbio.commedchemexpress.com This has been instrumental in advancing our understanding of cellular architecture, signal transduction pathways, and the molecular basis of diseases. broadpharm.com Techniques such as Fluorescence Resonance Energy Transfer (FRET) utilize these probes to measure molecular-scale distances, providing insights into protein-protein interactions and conformational changes. lumiprobe.com Furthermore, the development of super-resolution microscopy, which bypasses the diffraction limit of light, heavily relies on the photophysical properties of advanced fluorescent probes to achieve nanoscale imaging of cellular structures. lumiprobe.com
Overview of Borondipyrromethene (BODIPY) Dyes as a Class of Advanced Fluorophores for Research
Within the extensive palette of available fluorophores, the borondipyrromethene (BODIPY) dyes have emerged as a particularly versatile and powerful class for research applications. lumiprobe.comlunanano.ca First synthesized in 1968, the BODIPY core structure (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) provides a robust and tunable platform. lumiprobe.com
BODIPY dyes are characterized by several advantageous photophysical properties:
High Molar Extinction Coefficients and Fluorescence Quantum Yields: They absorb light very efficiently and, in many cases, convert nearly all absorbed photons into emitted fluorescent light, resulting in exceptionally bright signals. lumiprobe.comabpbio.com
Sharp Absorption and Emission Spectra: Their narrow spectral peaks allow for more precise detection and facilitate multicolor imaging with minimal spectral overlap between different dyes. medchemexpress.com
Relative Insensitivity to Environmental Factors: The fluorescence of many BODIPY dyes is not significantly affected by the polarity or pH of their surroundings, leading to more stable and reliable signals in diverse experimental conditions. abpbio.com
Photostability: They are generally more resistant to photobleaching (light-induced degradation) compared to other common dyes like fluorescein, allowing for longer observation times. lunanano.ca
Tunable Spectral Properties: The core BODIPY structure can be chemically modified at various positions to create a family of dyes with a wide range of absorption and emission wavelengths, spanning the visible and near-infrared spectrum. lumiprobe.com
These features make BODIPY dyes highly suitable for a variety of applications, including fluorescence microscopy, flow cytometry, and as labels for a wide range of biomolecules. lumiprobe.comlunanano.ca
Positioning of BDP 581/591 NHS Ester within the BODIPY Family for Specific Academic Research Applications
This compound is a specific derivative within the BODIPY family, designed for targeted applications in chemical biology and proteomics. The numbers in its name refer to its approximate maximum excitation and emission wavelengths in the orange-red region of the spectrum. abpbio.comabpbio.com
| Property | Value |
| Excitation Maximum | ~581-585 nm |
| Emission Maximum | ~591-594 nm |
| Molecular Formula | C₂₆H₂₂BF₂N₃O₄ |
| Molecular Weight | 489.28 g/mol |
| Quantum Yield | ~0.83 |
| Molar Extinction Coeff. | ~104,000 cm⁻¹M⁻¹ |
| Note: Exact spectral values can vary slightly depending on the solvent and conjugation state. abpbio.combroadpharm.comlunanano.ca |
The key to its specific utility lies in the "NHS ester" (N-hydroxysuccinimidyl ester) functional group. abpbio.combroadpharm.com This reactive group is specifically designed to form a stable covalent bond with primary and secondary amines (-NH₂) found on biomolecules, most notably on the lysine (B10760008) residues of proteins and on amine-modified oligonucleotides. abpbio.comabpbio.com This makes this compound an excellent tool for fluorescently labeling proteins, antibodies, and peptides for subsequent detection and analysis. lumiprobe.comlumiprobe.com
The specific research applications of this compound include:
Fluorescence Polarization Assays: The relatively long fluorescence lifetime of this dye makes it well-suited for fluorescence polarization studies, which are used to investigate molecular binding events in solution. lumiprobe.comabpbio.com
Two-Photon Excitation Microscopy: It possesses a large two-photon absorption cross-section, enabling its use in two-photon microscopy for deeper tissue imaging with reduced scattering. abpbio.combio-connect.nl
Reactive Oxygen Species (ROS) Detection: The diene system within the BDP 581/591 structure can react with certain reactive oxygen species, leading to a change in its fluorescence properties. This allows it to be used as a probe for studying oxidative stress in cells. lumiprobe.commedchemexpress.com
Bioconjugation and Labeling: Its primary application is the straightforward and efficient labeling of proteins and other amine-containing molecules for a variety of downstream applications, including immunofluorescence, flow cytometry, and protein tracking. lumiprobe.comabpbio.com
In essence, this compound is positioned as a high-performance, reactive fluorescent tag within the BODIPY family, offering researchers a reliable method for attaching a bright, photostable, orange-red fluorophore to their molecules of interest for advanced biological investigation.
Properties
Molecular Formula |
C26H22BF2N3O4 |
|---|---|
Molecular Weight |
489.28 |
IUPAC Name |
2,5-dioxopyrrolidin-1-yl 3-(5,5-difluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanoate |
InChI |
InChI=1S/C26H22BF2N3O4/c28-27(29)30-20(9-5-4-8-19-6-2-1-3-7-19)10-12-22(30)18-23-13-11-21(31(23)27)14-17-26(35)36-32-24(33)15-16-25(32)34/h1-13,18H,14-17H2/b8-4+,9-5+ |
InChI Key |
HHJAMTPLXKVOAY-KBXRYBNXSA-N |
SMILES |
O=C(CCC1=[N+](C(C=C1)=CC2=CC=C(/C=C/C=C/C3=CC=CC=C3)N24)[B-]4(F)F)ON5C(CCC5=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDP 581/591 NHS ester |
Origin of Product |
United States |
Structural and Reactive Attributes of Bdp 581/591 Nhs Ester for Bioconjugation in Research
The Role of the N-Hydroxysuccinimide (NHS) Ester Moiety in Facilitating Amine Reactivity for Research Probes
The N-hydroxysuccinimide (NHS) ester is a highly effective reactive group used extensively in bioconjugation for its ability to selectively react with primary and, to a lesser extent, secondary amines. lumiprobe.comglenresearch.comthermofisher.com This reactivity is crucial for attaching fluorescent labels like BDP 581/591 to biomolecules. The NHS ester provides a stable, yet reactive, functional group that can be stored desiccated and is functional in the aqueous environments required for most biological research. glenresearch.comrsc.org
The primary targets for NHS esters on proteins are the N-terminal α-amine of the polypeptide chain and the ε-amine in the side chain of lysine (B10760008) residues. thermofisher.comnih.gov Because lysine is a common amino acid and primary amines are typically located on the surface of proteins, they are accessible for conjugation without causing significant disruption to the protein's structure. thermofisher.comnih.gov
The reaction environment, particularly pH, is a critical factor for successful conjugation. The reaction between an NHS ester and an amine is highly pH-dependent. lumiprobe.com At a low pH, the amine group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive. lumiprobe.com Conversely, at a very high pH, the NHS ester itself is susceptible to rapid hydrolysis, where it reacts with water instead of the intended amine. This hydrolysis competes with the desired conjugation reaction. glenresearch.comrsc.org The optimal pH for this reaction is typically between 7.2 and 9.0, with a range of 8.3-8.5 often cited as ideal to balance amine reactivity and ester stability. thermofisher.comlumiprobe.com Buffers free of extraneous amines, such as Tris, are essential to prevent them from competing with the target biomolecule for the dye. rsc.orglumiprobe.com
Mechanistic Principles of Covalent Labeling with Primary and Secondary Amine Groups in Biomolecules
The covalent labeling of biomolecules with an NHS ester like BDP 581/591 NHS ester is an acylation reaction. The mechanism involves a nucleophilic attack by the unprotonated primary or secondary amine on the carbonyl carbon of the ester group. glenresearch.com This attack forms an unstable tetrahedral intermediate. glenresearch.com Subsequently, this intermediate collapses, leading to the elimination of the N-hydroxysuccinimide (NHS) molecule as a leaving group and the formation of a highly stable and irreversible amide bond between the dye and the biomolecule. glenresearch.comthermofisher.comthermofisher.com
While NHS esters react readily with primary amines, they can also react with other nucleophiles such as secondary amines, hydroxyls (e.g., on serine, threonine, tyrosine), and sulfhydryls (e.g., on cysteine). glenresearch.comresearchgate.net However, the amide bond formed with primary amines is significantly more stable than the ester or thioester bonds formed with hydroxyl or sulfhydryl groups, respectively. glenresearch.com These alternative linkages are more prone to hydrolysis or displacement by other nucleophiles, making the labeling of primary amines the most robust and common application. glenresearch.comrsc.org Under controlled conditions, especially with careful pH management, the reaction is highly selective for primary amines. glenresearch.com Even with a molar excess of the NHS ester reagent, which can lead to some non-specific acylation of hydroxyl-containing amino acids, methods exist to reverse these less stable ester linkages while preserving the desired amide bonds. researchgate.netnih.gov
Strategic Design Considerations of BDP 581/591 for Enhanced Conjugation Efficiency in Complex Biological Research Systems
The BDP 581/591 dye is part of the broader BODIPY class of fluorophores, which are designed with several strategic advantages for bioconjugation and imaging. nih.govacs.org
Key Design Features:
High Brightness and Photostability: BODIPY dyes, including BDP 581/591, are known for their high molar absorption coefficients, high fluorescence quantum yields, and narrow emission bands. lumiprobe.combeilstein-journals.org These properties result in exceptionally bright and photostable fluorescent probes, which are essential for sensitive detection in imaging experiments.
Environmental Insensitivity: A significant advantage of the BODIPY core structure is its relative insensitivity to environmental factors like pH and solvent polarity, which can often quench the fluorescence of other dyes. acs.org This robustness ensures more reliable and quantifiable fluorescence signals in the complex and variable environments found in living cells and other biological systems.
Hydrophobicity and Solubility: The core BDP 581/591 dye is relatively hydrophobic. lumiprobe.com While this can sometimes be a challenge, it also facilitates membrane permeability in cellular imaging applications. acs.org To counteract poor aqueous solubility, which can be a drawback for bioconjugation, modifications to the BODIPY structure, such as the addition of charged groups like sulfonates (as seen in sulfo-NHS esters), can be made to improve water solubility and prevent aggregation in physiological buffers. thermofisher.comrsc.orgacs.org
Reactive Moiety: The incorporation of the NHS ester is a deliberate design choice to create a reagent that is ready to use for labeling the most common functional group on proteins, the primary amine. rsc.org This makes the conjugation process straightforward and efficient. glenresearch.com The reaction is rapid and results in a stable covalent linkage, ensuring the fluorescent tag remains attached to its target. glenresearch.comrsc.org
Spectral Properties: The specific excitation and emission wavelengths of BDP 581/591 are well-suited for many standard fluorescence microscopy setups and can be used in multicolor experiments with other dyes that have distinct spectral profiles.
These design elements make this compound an effective tool for creating fluorescently labeled biomolecules with high conjugation efficiency and reliable performance in complex research applications.
Data Tables
Table 1: Physicochemical and Spectral Properties of BDP 581/591 Dyes Data represents typical values for the BDP 581/591 fluorophore and may vary slightly between specific derivatives.
| Property | Value | Source |
|---|---|---|
| Excitation Maximum (λex) | 585 nm | lumiprobe.commedchemexpress.com |
| Emission Maximum (λem) | 594 nm | lumiprobe.commedchemexpress.com |
| Molecular Weight (NHS ester) | 489.28 g/mol | lumiprobe.com |
| Molecular Formula (NHS ester) | C26H22BF2N3O4 | lumiprobe.com |
| Molar Extinction Coefficient (ε) | 104,000 L·mol⁻¹·cm⁻¹ | lumiprobe.com |
| Fluorescence Quantum Yield (Φ) | 0.83 | lumiprobe.com |
| Solubility | Good in DMF, DMSO, DCM | lumiprobe.com |
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | BDP 581/591 SE |
| Boron-dipyrromethene | BODIPY |
| N-Hydroxysuccinimide | NHS |
| N,N'-Disuccinimidyl carbonate | DSC |
| Dimethylformamide | DMF |
| Dimethyl sulfoxide | DMSO |
| Dichloromethane | DCM |
Spectroscopic and Photophysical Principles Underpinning Bdp 581/591 Nhs Ester Applications in Research
Photostability and Environmental Insensitivity of BDP 581/591 in Diverse Aqueous and Organic Research Media
A significant advantage of the BDP 581/591 fluorophore is its notable photostability and relative insensitivity to environmental conditions, which ensures reliable and reproducible fluorescence signals in complex experimental setups. lumiprobe.commedchemexpress.commedchemexpress.com The BODIPY class of dyes, in general, is recognized for having spectra that are relatively insensitive to changes in solvent polarity and pH. abpbio.comthermofisher.com This characteristic is attributed to the nonpolar and electrically neutral nature of the core chromophore structure. thermofisher.com
This environmental insensitivity minimizes fluorescence fluctuations that can arise from changes in the local chemical environment, a common issue with other classes of fluorescent dyes. While some specialized BODIPY derivatives can be designed to be sensitive to solvent polarity, the standard BDP 581/591 scaffold maintains stable fluorescence properties in a variety of media. acs.org This robustness makes it a reliable choice for labeling biomolecules in both aqueous buffers and organic solvents without significant quenching or spectral shifts, which is crucial for the accuracy of quantitative measurements in biological imaging and assays. thermofisher.comnih.gov
Fluorescence Lifetime Characteristics of BDP 581/591 Relevant for Time-Resolved Assays in Academic Contexts
BDP 581/591 NHS ester is characterized by a relatively long fluorescence lifetime, a property that is particularly advantageous for time-resolved fluorescence assays. medchemexpress.comlumiprobe.comlumiprobe.comglpbio.com The excited-state lifetime is often reported to be 5 nanoseconds or longer. abpbio.com
The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. A longer lifetime provides a larger time window to measure changes in the fluorescence signal, which is fundamental to techniques like fluorescence polarization (FP) assays. targetmol.commedchemexpress.commedchemexpress.comlumiprobe.com In FP, the degree of polarization of the emitted light is related to the rotational motion of the fluorescently labeled molecule. Slower-tumbling (larger) molecules retain a higher degree of polarization. The long fluorescence lifetime of BDP 581/591 allows for more accurate measurement of these rotational differences, making it an excellent tool for studying molecular binding events, such as protein-protein or protein-ligand interactions. thermofisher.comalabiolab.ro
Two-Photon Excitation Cross-Section Properties of BDP 581/591 and Their Implications for Advanced Imaging Techniques
BDP 581/591 possesses a significant two-photon excitation (TPE) cross-section, a key property that enables its use in advanced imaging modalities like two-photon microscopy. medchemexpress.comlumiprobe.comlumiprobe.comglpbio.comlumiprobe.com Two-photon excitation is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons, typically from an infrared laser.
This technique offers several advantages for biological imaging over conventional one-photon excitation:
Deeper Tissue Penetration: The use of longer wavelength excitation light (in the near-infrared range) results in less scattering and absorption by biological tissues, allowing for imaging deeper into samples.
Reduced Phototoxicity and Photobleaching: Excitation is confined to the small focal volume of the laser, minimizing photodamage and fluorophore bleaching in the out-of-focus regions.
Improved Spatial Resolution: The nonlinear nature of the excitation provides intrinsic three-dimensional sectioning capabilities.
The large TPE cross-section of BDP 581/591 makes it an efficient probe for these advanced microscopy techniques, facilitating high-resolution imaging of cellular and subcellular structures in complex biological environments like tissues and living organisms. abpbio.com
Spectral Tunability and Narrow Emission Bandwidth Properties of BDP 581/591 for Multiplexed Detection Strategies
A hallmark of BODIPY dyes, including BDP 581/591, is their characteristically narrow emission bandwidth. abpbio.com This means that the range of wavelengths over which the dye emits fluorescence is relatively small, resulting in a sharp, well-defined emission peak.
This narrow spectral profile is highly beneficial for multiplexed detection strategies, where multiple fluorescent probes are used simultaneously to detect different targets within the same sample. lumiprobe.com The narrow emission of BDP 581/591 reduces spectral overlap, or "bleed-through," into the detection channels of other fluorophores. This minimizes the need for complex spectral unmixing algorithms and improves the accuracy of distinguishing between different signals. While the core BDP 581/591 structure has a fixed emission, the broader BODIPY platform allows for chemical modifications that can tune the emission wavelength across the visible spectrum, making it possible to create a palette of dyes with narrow emission profiles for multicolor imaging and assays. thermofisher.comgoogle.com
Applications of Bdp 581/591 Nhs Ester in Contemporary Academic Research
Protein and Peptide Labeling Methodologies for Functional and Structural Research Studies
The ability to fluorescently label proteins and peptides is fundamental to understanding their function, localization, and interactions within complex biological systems. BDP 581/591 NHS ester is a valuable reagent for this purpose, offering a bright and stable fluorescent signal.
Strategies for Site-Specific Conjugation of this compound to Biomolecules
The most common strategy for labeling proteins and peptides with this compound involves the reaction of the NHS ester with primary amines. medchemexpress.comabpbio.com These primary amines are predominantly found on the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues. nih.gov This reaction forms a stable amide bond, covalently attaching the fluorescent dye to the target biomolecule.
While this method is robust, the presence of multiple lysine residues in most proteins can lead to non-specific and heterogeneous labeling. nih.gov To overcome this limitation and achieve site-specific conjugation, researchers have developed innovative strategies. One such method involves the conversion of the amine-reactive NHS ester into a thiol-reactive species. By pre-treating the NHS ester with a reducing agent like 2-mercaptoethanesulfonic acid sodium salt (MESNA), it can be transformed into a thioester that will selectively react with a cysteine residue. nih.gov This approach is particularly powerful for proteins that have been engineered to contain a single, strategically placed cysteine residue, allowing for precise control over the location of the fluorescent label. nih.gov This site-specific labeling is crucial for studies where the orientation and distance of the fluorophore are critical, such as in fluorescence resonance energy transfer (FRET) experiments.
Applications in Investigating Protein Dynamics, Interactions, and Conformational Changes
Once a protein is labeled with this compound, it can be used as a probe to investigate a variety of dynamic processes. The bright fluorescence of the BDP core allows for sensitive detection, even at low concentrations. abpbio.com Labeled proteins can be used to study protein-protein interactions through techniques like microscale thermophoresis (MST). nih.gov In an MST experiment, the movement of a fluorescently labeled protein through a microscopic temperature gradient is measured. nih.gov A change in this movement upon the addition of a binding partner indicates an interaction.
Furthermore, changes in the fluorescence signal of BDP 581/591 can provide insights into conformational changes within a protein. While the fluorescence of the BDP core is relatively insensitive to solvent polarity and pH, significant conformational shifts in the protein can alter the local environment of the dye, potentially leading to changes in fluorescence intensity or lifetime. abpbio.com These changes can be monitored to study protein folding, unfolding, and the binding of ligands or other effector molecules.
Fluorescence Polarization Assays Utilizing this compound for Molecular Binding and Conformational Analysis
Fluorescence polarization (FP) is a powerful technique for studying molecular binding events in solution. BDP 581/591 is particularly well-suited for FP assays due to its relatively long fluorescence lifetime, typically greater than 5 nanoseconds. medchemexpress.comabpbio.comthermofisher.com
Principles of Fluorescence Polarization in Ligand-Receptor and Enzyme-Substrate Studies
The principle of FP is based on the observation that when a fluorescent molecule is excited with polarized light, the emitted light will also be polarized. The degree of polarization is dependent on the rotational diffusion of the molecule during the excited state lifetime. Smaller molecules tumble more rapidly in solution, leading to a greater depolarization of the emitted light. Conversely, larger molecules tumble more slowly, and the emitted light remains more polarized.
In the context of a ligand-receptor binding study, a small fluorescently labeled ligand (e.g., a peptide labeled with this compound) will have a low FP value. Upon binding to a much larger receptor protein, the rotational diffusion of the complex is significantly slower than that of the free ligand. This results in an increase in the FP value. By titrating the receptor into a solution of the labeled ligand, a binding curve can be generated from which the binding affinity (dissociation constant, Kd) can be determined. A similar principle applies to enzyme-substrate interactions, where the binding of a fluorescently labeled substrate to an enzyme can be monitored by the change in FP.
Quantitative Analytical Frameworks for High-Throughput Screening Formats with BDP 581/591
The robust nature of FP assays makes them highly amenable to high-throughput screening (HTS) formats for drug discovery and other applications. thermofisher.com The use of this compound in these assays is advantageous due to its high quantum yield and brightness, which contribute to a strong signal-to-noise ratio. abpbio.comlumiprobe.com
In a typical HTS setup, a fluorescently labeled probe (e.g., a peptide or small molecule conjugated with BDP 581/591) and its binding partner are dispensed into multi-well plates. A library of potential inhibitor compounds is then added to the wells. If a compound displaces the fluorescent probe from the binding partner, the FP value will decrease, indicating a "hit." The quantitative nature of the FP measurement allows for the determination of the inhibitor's potency (e.g., IC50 value). The real-time nature of FP also enables kinetic studies to be performed in a high-throughput manner. thermofisher.com
Reactive Oxygen Species (ROS) Sensing and Oxidative Stress Profiling in Cellular and Biochemical Systems
A key application of the BDP 581/591 fluorophore is in the detection of reactive oxygen species (ROS). medchemexpress.comlumiprobe.com Specifically, a derivative of this dye, C11-BODIPY 581/591, is widely used as a ratiometric sensor for lipid peroxidation. thermofisher.comresearchgate.netdojindo.com The core chromophore of this compound shares the same ROS-sensitive diene moiety. lumiprobe.combroadpharm.com
Oxidation of the polyunsaturated butadienyl portion of the BDP 581/591 dye by ROS, such as peroxyl radicals, leads to a dramatic shift in its fluorescence emission. thermofisher.comthermofisher.comlumiprobe.com In its reduced state, the dye exhibits red fluorescence with an emission maximum around 591 nm. lumiprobe.com Upon oxidation, the fluorescence shifts to the green region of the spectrum, with a new emission maximum at approximately 515 nm. lumiprobe.com This ratiometric response, where the ratio of the green to red fluorescence intensity is measured, provides a robust and quantitative measure of oxidative stress that is less susceptible to variations in probe concentration, excitation intensity, or photobleaching. thermofisher.com
In cellular systems, BDP 581/591-based probes can be used to profile oxidative stress in response to various stimuli. For example, cells can be loaded with the probe and then treated with an ROS inducer, such as tert-butyl hydroperoxide (TBHP). lumiprobe.com The resulting increase in the green-to-red fluorescence ratio can be quantified using techniques like flow cytometry or fluorescence microscopy. lumiprobe.com This allows for the assessment of the efficacy of antioxidants in mitigating oxidative stress. lumiprobe.com It is important to note that while BDP 581/591 is a sensitive indicator of free radical processes, some studies suggest it may be more sensitive to oxidation than endogenous lipids, which could lead to an overestimation of oxidative damage. nih.gov
Below is a table summarizing the spectral properties of the BDP 581/591 fluorophore in its reduced and oxidized states, which is central to its application in ROS sensing.
| State | Excitation Maximum (nm) | Emission Maximum (nm) |
| Reduced | ~581 | ~591 |
| Oxidized | ~488-500 | ~510-520 |
Mechanistic Basis of BDP 581/591 Fluorescence Modulation by Reactive Oxygen Species
The utility of BDP 581/591 as a sensor for oxidative stress is rooted in its unique chemical structure. The fluorophore contains a conjugated diene system that is susceptible to reaction with various reactive oxygen species (ROS). nih.govlumiprobe.comglpbio.com In its native, reduced state, the BDP 581/591 molecule exhibits a characteristic fluorescence emission maximum at approximately 591 nm, appearing as red fluorescence. abpbio.comcellsignal.comcellsignal.com
Upon interaction with ROS, the diene moiety is oxidized. This chemical modification disrupts the extended π-conjugation of the molecule, leading to a dramatic and measurable shift in its spectral properties. abpbio.com The fluorescence emission maximum shifts hypsochromically (to a shorter wavelength), resulting in a peak around 510-515 nm, which is observed as green fluorescence. abpbio.comlumiprobe.com This ratiometric shift—from red to green fluorescence—is the key to its function as a reliable indicator of oxidative events. abpbio.com Mass spectrometry studies have confirmed that the initial site of oxidation is the conjugated diene interconnection, which explains the shift in the probe's fluorescence properties.
This ratiometric response offers a significant advantage over intensity-based probes. Because the measurement relies on the ratio of two emission wavelengths (green to red), it is largely independent of variations in probe concentration, excitation intensity, or photobleaching, allowing for more robust and quantitative analysis of lipid peroxidation. abpbio.com
| State | Excitation Max (nm) | Emission Max (nm) | Observed Fluorescence |
|---|---|---|---|
| Reduced (Unoxidized) | ~581 | ~591 | Red |
| Oxidized | ~488 | ~510 | Green |
Methodologies for Assessing Cellular and Subcellular Localization of Oxidative Events
Researchers employ BDP 581/591 and its lipophilic derivatives, such as C11-BODIPY(581/591), to visualize and quantify oxidative stress within living cells. cellsignal.comnih.gov The primary methodologies include fluorescence microscopy and flow cytometry.
In fluorescence microscopy , particularly confocal microscopy, the probe allows for the high-resolution spatial localization of oxidative events. After loading cells with the probe, which readily incorporates into cellular membranes, researchers can induce oxidative stress using agents like cumene (B47948) hydroperoxide or erastin. cellsignal.comnih.gov The resulting shift from red to green fluorescence can be imaged in real-time, providing subcellular maps of lipid peroxidation. nih.gov For instance, studies have visualized the cumene hydroperoxide-induced oxidation of C11-BODIPY(581/591) at the subcellular level in fibroblasts. nih.gov
Flow cytometry offers a high-throughput method for quantifying oxidative stress across large cell populations. lumiprobe.com Cells are stained with the BDP 581/591 dye and then treated with ROS inducers or antioxidants. lumiprobe.com The fluorescence is measured in two separate channels corresponding to the oxidized (green, e.g., FITC channel) and reduced (red, e.g., Texas Red channel) forms of the dye. abpbio.comlumiprobe.com An increase in the green-to-red fluorescence ratio indicates a higher level of oxidative stress. This technique is valuable for screening compounds that may induce or mitigate oxidative damage. lumiprobe.com An example experiment on NS0 cells demonstrated that cells treated with tert-butyl hydroperoxide (TBHP) showed higher fluorescence intensity in the green channel compared to control cells or cells pretreated with antioxidants like α-tocopherol. lumiprobe.com
Advanced Microscopy Techniques Employing this compound Conjugates
The excellent photophysical properties of BDP 581/591, including its high brightness, quantum yield, and photostability, make it a suitable candidate for advanced microscopy applications that push the boundaries of optical resolution and imaging depth. abpbio.com
Two-Photon Excitation Microscopy for Deep Tissue and Live Animal Imaging Applications
Several sources confirm that BDP 581/591 possesses a significant two-photon excitation (TPE) cross-section. lumiprobe.comglpbio.comabpbio.commedchemexpress.com TPE microscopy is a powerful technique for imaging deep within scattering biological tissues, such as the brain, and for long-term imaging of live animals. It utilizes the principle of non-linear excitation, where two lower-energy photons simultaneously excite the fluorophore, which would typically be excited by a single photon of higher energy. This approach minimizes out-of-focus fluorescence and reduces photodamage, enabling deeper tissue penetration. The inherent properties of BDP 581/591 make its conjugates valuable tools for such demanding imaging applications. lumiprobe.comabpbio.com
Integration of BDP 581/591 Conjugates into Super-Resolution Imaging Approaches
Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), overcome the diffraction limit of light to achieve nanoscale resolution. The performance of these methods is highly dependent on the photophysical characteristics of the fluorescent probes used. BODIPY dyes, in general, are well-suited for these applications due to their high fluorescence quantum yields and resistance to photobleaching.
While specific applications of this compound in STED or STORM are emerging, its favorable properties suggest strong potential. Its brightness and photostability are critical for enduring the intense laser irradiation required in techniques like STED. One study on cryogenic fluorescence localization microscopy utilized BDP 581/591, highlighting its applicability in advanced, high-resolution imaging modalities. The ability to precisely label biomolecules with the NHS ester functionality allows for the creation of specific probes necessary for targeted super-resolution studies.
Research in Lipid Biology and Membrane Dynamics Utilizing this compound
The unique hydrophobic character of the BODIPY core makes BDP 581/591 and its derivatives particularly effective for investigating lipid biology and membrane dynamics. abpbio.com
Principles of Integration of BDP 581/591 into Lipid Structures for Membrane Probing
The BDP 581/591 fluorophore is inherently lipophilic and readily partitions into cellular membranes and other lipid-rich structures. nih.gov To enhance this property and create more specific probes for lipid peroxidation, a derivative known as C11-BODIPY(581/591) was developed. This molecule is a fatty acid analog, where the fluorescent core is attached to an 11-carbon chain, allowing it to integrate into the lipid bilayer in a manner that mimics endogenous fatty acids. nih.gov
Once integrated, it is highly sensitive to lipid peroxidation, the process by which free radicals attack lipids in the cell membrane, leading to cell damage. abpbio.com Studies have shown that C11-BODIPY(581/591) localizes in two distinct pools within the lipid bilayer: a shallow pool and a deep pool, making it sensitive to oxidative events throughout the membrane structure. nih.gov Because the oxidized form of the probe remains lipophilic, it does not spontaneously exit the bilayer, ensuring that the fluorescent signal accurately reflects the membrane's oxidative state. nih.gov This makes it a powerful tool for studying ferroptosis, a form of iron-dependent cell death characterized by extensive lipid peroxidation. abpbio.comcellsignal.com
| Research Area | BDP 581/591 Derivative Used | Primary Technique | Key Finding / Measurement |
|---|---|---|---|
| Cellular Oxidative Stress | BDP 581/591 Dye | Flow Cytometry | Quantitative analysis of ROS levels in cell populations |
| Lipid Peroxidation | C11-BODIPY(581/591) | Confocal Microscopy | Subcellular localization of lipid oxidation in membranes |
| Deep Tissue Imaging | BDP 581/591 Conjugates | Two-Photon Microscopy | Imaging of labeled structures deep within scattering tissue |
| Membrane Dynamics | C11-BODIPY(581/591) | Fluorescence Ratio Imaging | Real-time monitoring of membrane oxidative state |
Analytical Methods for Studying Lipid Peroxidation and Related Cellular Processes
The study of lipid peroxidation, the oxidative degradation of lipids, is crucial for understanding various pathological conditions and cellular aging. BDP 581/591 and its derivatives have emerged as powerful tools for these investigations. A key derivative, C11-BODIPY 581/591, functions as a highly sensitive, ratiometric fluorescent probe for detecting lipid peroxidation in live cells. glpbio.combiosyn.com This probe readily incorporates into cellular membranes and reports on oxidative stress through a distinct spectral shift. medchemexpress.com
In its native, unoxidized state, the probe exhibits red fluorescence with an emission maximum around 591 nm. broadpharm.com Upon reaction with lipid radicals generated during peroxidation, the polyunsaturated butadienyl portion of the molecule is oxidized. glpbio.combiosyn.com This chemical change shifts the fluorescence emission to the green spectrum, with a new peak at approximately 510-520 nm. glpbio.combroadpharm.com This ratiometric capability—measuring the ratio of green to red fluorescence—provides a quantitative assessment of lipid peroxidation that is internally controlled, minimizing variability from factors like probe concentration, excitation intensity, or photobleaching. biosyn.com
This unique property is leveraged in several analytical techniques:
Fluorescence Microscopy: Confocal microscopy allows for the visualization and localization of lipid oxidation at the subcellular level. medchemexpress.com Researchers can observe the spatial distribution of oxidative stress within different cellular membranes and compartments. medchemexpress.com
Flow Cytometry: This method enables the high-throughput quantification of lipid peroxidation in large cell populations. medchemexpress.com Cells stained with the probe are analyzed based on their fluorescence intensity in both the red and green channels, providing a statistical measure of oxidative stress across the population. broadpharm.commedchemexpress.com
Fluorescence Plate Readers: For screening and quantitative assays, plate readers can measure the fluorescence intensity ratio in multi-well plates, facilitating the analysis of antioxidant efficacy or the pro-oxidant effects of various compounds. abpbio.com
The probe is sensitive to a range of oxy-radicals and peroxynitrite, making it a versatile indicator for various forms of oxidative damage. biosyn.com However, it does not respond to superoxide, nitric oxide, or hydroperoxides directly, which allows for some specificity in identifying the reactive species involved. biosyn.com
| Probe State | Excitation Max. (nm) | Emission Max. (nm) | Observed Fluorescence |
|---|---|---|---|
| Reduced (Unoxidized) | ~581 | ~591 | Red |
| Oxidized | ~488-500 | ~510-520 | Green |
Nucleic Acid Labeling and Hybridization Studies with this compound
This compound is a reactive dye that is frequently used for the covalent labeling of biomolecules, including nucleic acids. The N-hydroxysuccinimidyl (NHS) ester group is highly reactive toward primary aliphatic amines (R-NH₂). medchemexpress.comlumiprobe.com This chemistry is exploited to label oligonucleotides that have been synthesized with or modified to contain a primary amine, typically via an amino-linker arm at the 5'- or 3'-end, or internally. medchemexpress.commedchemexpress.com
The labeling process involves a post-synthetic conjugation step where the amine-modified oligonucleotide is incubated with the this compound. medchemexpress.com The amine group on the nucleic acid performs a nucleophilic attack on the NHS ester, forming a stable amide bond and covalently attaching the bright, red-fluorescent BDP 581/591 dye to the oligonucleotide. lumiprobe.com
Once labeled, these fluorescent probes are instrumental in a variety of nucleic acid hybridization applications:
Fluorescence in situ Hybridization (FISH): Labeled DNA or RNA probes can be used to detect and visualize the location of specific sequences within chromosomes or cells.
Microarrays: BDP 581/591-labeled nucleic acids can be hybridized to DNA or RNA microarrays for gene expression analysis and genotyping.
Blotting Techniques: In Northern or Southern blots, these probes can identify specific RNA or DNA fragments, respectively.
The resulting BDP 581/591 conjugates exhibit bright fluorescence, narrow emission bandwidths, and good photostability, which are advantageous properties for sensitive detection in hybridization assays. lumiprobe.commedchemexpress.com
General Cellular Imaging and Tracking Methodologies in Biological Research
The BDP 581/591 fluorophore belongs to the borondipyrromethene (BODIPY) class of dyes, which are known for their exceptional photophysical properties. These dyes are characterized by high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental factors like pH and solvent polarity. lumiprobe.com BDP 581/591 itself is a bright, red fluorescent dye with a relatively long excited-state lifetime, making it suitable for advanced imaging techniques like fluorescence polarization assays and two-photon microscopy. lumiprobe.com
The NHS ester form of BDP 581/591 is a key tool for bioconjugation, allowing researchers to covalently attach this high-performance fluorophore to a wide range of target molecules. By reacting with primary amines on proteins, antibodies, peptides, or amine-modified nucleic acids, the dye can be used to create specific probes for cellular imaging and tracking. broadpharm.com These custom conjugates enable the visualization and monitoring of specific cellular components, structures, and processes within the complex environment of a living cell.
Live Cell Imaging Applications of BDP 581/591 Conjugates
The most prominent live-cell imaging application of BDP 581/591 conjugates is the real-time monitoring of lipid peroxidation. medchemexpress.com Using the C11-BODIPY 581/591 derivative, which localizes to cellular membranes, researchers can visualize the onset and progression of oxidative stress with high spatial and temporal resolution. glpbio.combiosyn.com This has been demonstrated in various cell types and models. For instance, in rat-1 fibroblasts, the probe was used to visualize cumene hydroperoxide-induced oxidation at the subcellular level. medchemexpress.com
Another significant study used a phosphatidylcholine (PC) derivative of BODIPY 581/591 to map oxidative stress within Plasmodium falciparum-infected erythrocytes. medchemexpress.com This research highlighted an increase in oxidation within the parasite compartment as it matured, while the host erythrocyte membrane remained relatively protected. medchemexpress.com This demonstrates the utility of BDP 581/591 conjugates in dissecting complex biological processes in host-pathogen systems. medchemexpress.com
Beyond lipid peroxidation, the NHS ester can be used to label specific proteins or antibodies. These fluorescently tagged molecules can then be introduced into live cells to track their localization, movement, and interactions, providing insights into protein dynamics and function.
| Research Area | Cell/System Studied | BDP 581/591 Derivative | Key Finding | Reference |
|---|---|---|---|---|
| Lipid Oxidation Dynamics | Rat-1 Fibroblasts | C11-BODIPY 581/591 | Visualized cumene hydroperoxide-induced lipid oxidation at the subcellular level. | medchemexpress.com |
| Host-Pathogen Interactions | P. falciparum-infected Erythrocytes | BODIPY 581/591-PC | Observed increased oxidation in the parasite compartment during maturation, but not in the host cell membrane. | medchemexpress.com |
| Radiation-Induced Damage | Various Cancer Cell Lines (e.g., NCI-H460) | C11-BODIPY 581/591 | Successfully detected and quantified radiation-induced lipid peroxidation using flow cytometry. | medchemexpress.com |
| Ferroptosis Detection | HepG2 Cells | C11-BODIPY 581/591 | Detected lipid peroxidation induced by ferroptosis inducers like Erastin and Cumene hydroperoxide. | abpbio.com |
Considerations for Cell Permeability and Intracellular Studies of BDP 581/591 Probes
The utility of any fluorescent probe for intracellular studies hinges on its ability to cross the cell membrane and localize to the desired subcellular compartment. The inherent hydrophobicity of the BODIPY core makes BDP 581/591 well-suited for partitioning into and staining lipophilic structures like cellular membranes.
The specific conjugate attached to the BDP 581/591 core significantly influences its permeability and ultimate intracellular fate.
C11-BODIPY 581/591: This derivative contains a fatty acid analog, which renders the probe lipophilic and facilitates its easy entry and incorporation into lipid bilayers. biosyn.com Once integrated, it remains within the membrane, even after oxidation, ensuring that the fluorescent signal accurately reports on membrane-specific events. biosyn.com
BODIPY 581/591-Phosphatidylcholine (PC): In contrast, a probe conjugated to a full phospholipid like PC transfers much less rapidly between different membranes. medchemexpress.com This reduced mobility is advantageous for studying oxidative stress in specific, individual cellular compartments without rapid diffusion of the probe to other areas of the cell. medchemexpress.com
Targeted Probes: By attaching specific targeting moieties, BDP 581/591 can be directed to particular organelles. An example is MitoPerOx, a derivative where the BDP 581/591 fluorophore is conjugated to a triphenylphosphine (B44618) cation, which causes the probe to accumulate selectively within mitochondria, enabling the specific detection of lipid peroxidation in the inner mitochondrial membrane.
Therefore, the design of the BDP 581/591 probe is a critical consideration. By modifying the core fluorophore with different chemical groups, researchers can tune its permeability and direct it to specific intracellular locations to investigate localized biological processes.
Comparative Analysis and Emerging Trends in Fluorescent Probe Development for Research
Comparative Performance of BDP 581/591 NHS Ester with Other Amine-Reactive Fluorescent Dyes in Research Contexts
This compound, a member of the boron-dipyrromethene (BODIPY) family of dyes, offers a distinct set of photophysical properties that are often compared to other popular amine-reactive fluorescent dyes used in biological research. Its performance characteristics, such as a high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental polarity and pH, make it a viable alternative to traditional fluorophores like rhodamine and the Alexa Fluor series dyes. abpbio.comthermofisher.com
The BDP 581/591 dye is spectrally similar to Rhodamine Red™ and Alexa Fluor™ 568. abpbio.com However, BODIPY dyes, including BDP 581/591, are known for their narrow emission bandwidths, which can result in a higher peak fluorescence intensity compared to dyes with broader spectra, such as fluorescein. thermofisher.com This characteristic is advantageous in multicolor imaging experiments where minimizing spectral overlap is crucial. Furthermore, BODIPY dyes exhibit excellent photostability and are robust in various physiological conditions. drugtargetreview.com A key feature of the BDP 581/591 dye is its relatively long excited-state lifetime (often 5 nanoseconds or more), which is particularly useful for fluorescence polarization-based assays. abpbio.com
Below is a comparative data table of this compound and other spectrally similar amine-reactive dyes.
| Feature | This compound | Alexa Fluor™ 568 NHS Ester | Rhodamine Red™-X, SE |
| Excitation Max (nm) | ~581 | ~577 | ~570 |
| Emission Max (nm) | ~591 | ~603 | ~590 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >80,000 | ~91,300 | ~114,000 |
| Fluorescence Quantum Yield | ~0.83–0.97 (General for BODIPY dyes) aip.org | ~0.69 | ~0.76 |
| Key Characteristics | Narrow emission bandwidth, long fluorescence lifetime, high photostability, sensitive to ROS. abpbio.comthermofisher.comlumiprobe.com | High photostability, good water solubility. | Good photostability. |
Note: Values are approximate and can vary depending on the conjugation partner and solvent environment.
Distinct Advantages of this compound in Specific Academic Research Paradigms
The unique photophysical properties of this compound confer significant advantages in several specialized research applications.
Fluorescence Polarization (FP) Assays : FP-based assays are used to study molecular interactions, such as protein-ligand binding. These assays rely on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to low polarization of its emitted light. Upon binding to a larger molecule, its tumbling slows, and the polarization increases. The relatively long fluorescence lifetime of BDP 581/591 (>5 nanoseconds) makes it an excellent candidate for FP assays, as a longer lifetime allows for more effective monitoring of the rotational motion of the molecule. abpbio.comthermofisher.comlumiprobe.com
Two-Photon Excitation (TPE) Microscopy : BDP 581/591 possesses a large two-photon absorption cross-section. abpbio.comlumiprobe.comglpbio.com This property is highly advantageous for TPE microscopy, a technique that uses non-linear excitation to achieve deeper tissue penetration, reduced phototoxicity, and intrinsic three-dimensional sectioning. The ability to be efficiently excited by a near-infrared laser makes BDP 581/591 conjugates suitable for high-resolution imaging in thick biological specimens.
Reactive Oxygen Species (ROS) Detection : A distinctive feature of the BDP 581/591 structure is a diene system. lumiprobe.comglpbio.combroadpharm.com This structural motif allows the dye to react with certain reactive oxygen species, leading to a change in its fluorescence properties. This reactivity enables its use as a probe for detecting oxidative stress within cellular environments, a paradigm not accessible with many other standard fluorescent labels like the Alexa Fluor dyes. lumiprobe.comlumiprobe.com
Identified Limitations and Challenges in Utilizing this compound in Complex Biological Environments
Despite its advantages, the use of this compound is not without challenges, particularly in complex biological systems.
Fluorescence Quenching : A primary drawback associated with BODIPY dyes is their propensity for fluorescence quenching when conjugated to macromolecules at a high density. If too many BDP 581/591 molecules are labeled onto a single protein, intermolecular interactions can lead to self-quenching, significantly reducing the fluorescence signal. This necessitates careful optimization of labeling ratios to achieve bright conjugates.
Hydrophobicity : BODIPY dyes are characteristically hydrophobic. abpbio.com This property, while useful for staining lipids and membranes, can be a limitation when labeling proteins in aqueous environments. The hydrophobicity can lead to aggregation of labeled proteins or non-specific binding to other hydrophobic structures within a cell, potentially causing experimental artifacts.
Small Stokes Shift : Like many BODIPY dyes, BDP 581/591 has a relatively small Stokes shift (the difference between the excitation and emission maxima), which is typically only a few nanometers. aip.org This can increase the technical difficulty of separating the emission signal from scattered excitation light and may lead to reabsorption issues at high concentrations.
Future Directions in the Design and Application of Advanced BODIPY Probes for Biomedical and Chemical Research
The field of fluorescent probe development is continually evolving, with significant research focused on overcoming the inherent limitations of existing dyes and expanding their functionality. For BODIPY probes like BDP 581/591, future research is progressing in several key directions.
Enhanced Water Solubility and Biocompatibility : To counteract the hydrophobic nature of the BODIPY core, researchers are developing new derivatives with improved water solubility. This is often achieved by incorporating polar or charged groups, such as sulfonates or polyethylene glycol (PEG) chains, into the dye structure. biomedgrid.com Such modifications are expected to reduce aggregation and non-specific binding, making the probes more reliable for in-vivo imaging. nih.gov
Development of Theranostic Probes : There is growing interest in creating multifunctional BODIPY derivatives that combine diagnostic imaging with therapeutic action. nih.govmdpi.comresearchgate.net BODIPY dyes can be engineered to act as photosensitizers, which generate cytotoxic reactive oxygen species upon light activation. This opens the door for their use in photodynamic therapy (PDT), where a probe like BDP 581/591 could be used to first visualize a target tissue (e.g., a tumor) and then be activated to destroy it.
Expansion into Near-Infrared (NIR) Wavelengths : A major goal in probe development is the creation of dyes that operate in the near-infrared (NIR) window (650-900 nm and beyond). nih.gov Light in this region has greater penetration depth in biological tissues and generates less autofluorescence. nih.gov Future designs will focus on modifying the core structure of BODIPY dyes to shift their absorption and emission further into the red and NIR regions, enhancing their suitability for deep-tissue and whole-animal imaging. researchgate.net
Advanced Sensing Capabilities : Building on the inherent sensitivity of some BODIPY dyes to their environment, future work will involve designing probes that can sense a wider range of specific biological analytes or physiological conditions. This includes creating probes that respond to specific enzymes, metal ions, or changes in pH with a "turn-on" fluorescence signal, providing highly specific and sensitive detection capabilities for various cellular processes. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for conjugating BDP 581/591 NHS ester to amine-containing biomolecules (e.g., proteins, peptides)?
- Methodological Answer : Use a pH 8.0–9.0 buffer (e.g., PBS or HEPES) to ensure efficient NHS ester reactivity with primary amines. Maintain a 10:1 molar ratio (dye:protein) to minimize overlabeling, and incubate at 4°C for 2–4 hours to reduce hydrolysis. Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye .
Q. How can researchers determine the labeling efficiency of this compound in protein-labeling experiments?
- Methodological Answer : Measure the absorbance of the conjugate at 581 nm (BDP’s λmax) and calculate dye-to-protein ratio (DPR) using molar extinction coefficients (ε = ~80,000 M⁻¹cm⁻¹ for BDP 581/591). Validate via SDS-PAGE with fluorescence imaging or mass spectrometry to confirm covalent attachment .
Q. What storage and handling protocols are critical for maintaining this compound stability?
- Methodological Answer : Store lyophilized dye at -20°C in anhydrous DMSO aliquots to prevent hydrolysis. Avoid repeated freeze-thaw cycles, and use freshly prepared dye solutions within 24 hours to ensure reactivity .
Advanced Research Questions
Q. How can researchers account for interference from reactive oxygen species (ROS) when using this compound in cellular imaging?
- Methodological Answer : The diene structure of BDP 581/591 reacts with ROS, altering fluorescence intensity. To control for this:
- Use ROS scavengers (e.g., N-acetylcysteine) in parallel experiments.
- Validate results with a ROS-insensitive probe (e.g., BDP FL NHS ester) or dual-channel imaging to distinguish ROS-specific quenching .
Q. What experimental strategies differentiate specific labeling from non-specific binding in complex biological samples?
- Methodological Answer :
- Include a no-amine control (e.g., reaction buffer without primary amines) to assess non-specific adsorption.
- Compete with excess glycine (1 mM) during labeling to block non-specific NHS ester reactions.
- Use fluorescence lifetime imaging (FLIM) to distinguish covalent binding (stable lifetime) from non-specific interactions (variable decay) .
Q. How can researchers validate the specificity of this compound labeling in live-cell imaging under variable ROS conditions?
- Methodological Answer :
- Perform ratiometric imaging with a ROS-insensitive reference dye (e.g., BDP 558/568 NHS ester).
- Quantify fluorescence intensity changes in ROS-modulated environments (e.g., H₂O₂ treatment vs. antioxidant pre-treatment) and correlate with intracellular ROS levels measured via independent assays (e.g., DCFH-DA) .
Q. What statistical approaches are recommended for analyzing fluorescence polarization data obtained with this compound?
- Methodological Answer :
- Use ANOVA with post-hoc Tukey tests to compare polarization values across experimental groups.
- Apply the Stern-Volmer equation to quantify quenching dynamics in ROS-rich environments.
- Validate reproducibility via intra-assay CV calculations (aim for <10% variability) .
Data Contradiction and Validation
Q. How to resolve discrepancies in BDP 581/591 fluorescence signals between in vitro and in vivo experiments?
- Methodological Answer :
- Check for environmental factors: pH, viscosity, and ROS levels alter BDP’s quantum yield. Perform in vitro calibrations under simulated physiological conditions.
- Use confocal microscopy with controlled oxygen levels to minimize photobleaching artifacts .
Q. What controls are essential when comparing this compound with other BDP variants (e.g., BDP TMR, BDP FL)?
- Methodological Answer :
- Normalize fluorescence intensity using equimolar dye concentrations and identical instrument settings (e.g., laser power, exposure time).
- Include a spectral unmixing step to account for emission overlap in multiplexed experiments .
Table: Key Properties of this compound vs. Common Alternatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
